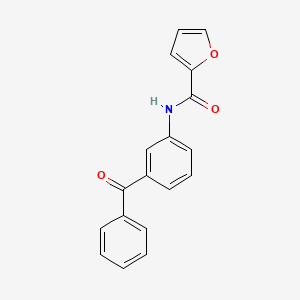

N-(3-benzoylphenyl)-2-furamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-benzoylphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3/c20-17(13-6-2-1-3-7-13)14-8-4-9-15(12-14)19-18(21)16-10-5-11-22-16/h1-12H,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNJUDYSBLFAQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 3 Benzoylphenyl 2 Furamide

Established Synthetic Pathways for the Core N-(3-Benzoylphenyl)-2-Furamide Structure

The fundamental approach to synthesizing this compound involves the formation of an amide bond between a derivative of furan-2-carboxylic acid and 3-aminobenzophenone (B1265706). This can be achieved through several established methods.

Acid Chloride Coupling Reactions

A prevalent and well-documented method for synthesizing this compound is through the coupling of a 2-furoyl chloride derivative with an aminobenzophenone. tjpr.orgbioline.org.brdergipark.org.tr This classic Schotten-Baumann type reaction is effective and versatile. fishersci.co.uk The general procedure involves activating the carboxylic acid of the furan (B31954) ring, typically by converting it to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uknih.gov The resulting 2-furoyl chloride is then reacted with 3-aminobenzophenone in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the hydrochloric acid byproduct and drive the reaction to completion. tjpr.orgbioline.org.brfishersci.co.ukrsc.org

The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). tjpr.orgbioline.org.br While often performed at room temperature, heating may be employed to increase the reaction rate. tjpr.orgbioline.org.br For instance, one synthetic protocol describes heating the reaction mixture at 60 °C for 24 to 36 hours. tjpr.orgbioline.org.br

| Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions | Product | Ref |

| 2-Furoyl chloride | 3-Aminobenzophenone | Pyridine, Triethylamine | Dichloromethane | Room Temperature | This compound | fishersci.co.ukrsc.org |

| 5-Methylfuran-2-carbonyl chloride | 3-Aminobenzophenone | 4-(Dimethylamino)pyridine | Dichloromethane | 60 °C, 24 h | N-(3-Benzoylphenyl)-5-methyl-2-furamide | tjpr.orgbioline.org.br |

| 5-(3-Hydroxyphenyl)furan-2-carbonyl chloride | 3-Aminobenzophenone | 4-(Dimethylamino)pyridine | Dichloromethane, DMF | 60 °C, 36 h | N-(3-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide | tjpr.orgbioline.org.br |

Microwave-Assisted Synthetic Approaches

To enhance reaction efficiency, reduce reaction times, and often improve yields, microwave-assisted synthesis has been applied to the preparation of this compound and its analogues. rsc.orgrsc.orgwjpr.net This method utilizes microwave irradiation to rapidly heat the reaction mixture. A study published in 2023 detailed a microwave-assisted procedure where 2-furoyl chloride was reacted with 3-aminobenzophenone in the presence of pyridine and triethylamine. rsc.orgrsc.org The reaction was completed in just 15 minutes at a temperature of 80 °C, yielding the desired product in a significantly shorter time frame compared to conventional heating methods. rsc.orgrsc.org This approach is considered a greener chemical process due to its energy efficiency and potential for reduced solvent use. wjpr.net

| Reactant 1 | Reactant 2 | Reagents | Conditions | Yield | Product | Ref |

| Furan-2-carbonyl chloride | 3-Aminobenzophenone | Pyridine, Triethylamine | Microwave, 80 °C, 15 min | 17% | This compound | nih.govrsc.orgrsc.org |

Other Relevant Amidation Strategies

Beyond the standard acid chloride route, other amidation strategies can be employed. These often involve the use of coupling reagents that activate the carboxylic acid in situ, facilitating its reaction with the amine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like hydroxybenzotriazole (B1436442) (HOBt), are common in peptide synthesis and can be adapted for the synthesis of these amides. organic-chemistry.org Another approach involves the direct amidation of carboxylic acids with amines, which can be catalyzed by boronic acid derivatives. organic-chemistry.org While less specifically documented for this compound itself, these methods represent viable alternative synthetic pathways.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies. Modifications are typically introduced on either the furan ring or the benzoylphenyl moiety.

Modifications on the Furan Moiety

The furan ring of this compound can be substituted at various positions to explore the impact on biological activity. A common starting material for such modifications is a substituted furan-2-carboxylic acid. For example, 5-methylfuran-2-carboxylic acid or 5-(3-hydroxyphenyl)furan-2-carboxylic acid can be converted to their respective acyl chlorides and then coupled with 3-aminobenzophenone to yield the corresponding this compound derivatives. tjpr.orgbioline.org.br These substitutions can alter the electronic and steric properties of the molecule.

| Furan Derivative | Reactant | Product | Ref |

| 5-Methylfuran-2-carbonyl chloride | 3-Aminobenzophenone | N-(3-Benzoylphenyl)-5-methyl-2-furamide | tjpr.orgbioline.org.br |

| 5-(3-Hydroxyphenyl)furan-2-carbonyl chloride | 3-Aminobenzophenone | N-(3-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide | tjpr.orgbioline.org.br |

Substitutions on the Benzoylphenyl Ring

Modifications to the benzoylphenyl portion of the molecule are typically achieved by using substituted aminobenzophenones as the starting material. For instance, instead of 3-aminobenzophenone, 2-aminobenzophenone (B122507) or 4-aminobenzophenone (B72274) can be used to synthesize the corresponding positional isomers, N-(2-benzoylphenyl)-2-furamide and N-(4-benzoylphenyl)-2-furamide, respectively. dergipark.org.trresearchgate.netnih.gov This allows for the investigation of how the position of the furan-2-carboxamide group on the benzoylphenyl ring influences the compound's properties.

A study described the synthesis of N-(2-benzoylphenyl)-2-furamide by reacting 2-furoyl chloride with 2-aminobenzophenone. dergipark.org.tr The reaction involved heating the neat mixture of reactants at 120 °C for 18 hours, followed by the addition of 1,4-dioxane (B91453) and further stirring. dergipark.org.tr This high-temperature fusion method provides an alternative to solution-phase synthesis.

| Amine Reactant | Acid Chloride Reactant | Conditions | Product | Ref |

| 2-Aminobenzophenone | 2-Furoyl chloride | 120 °C, 18 h, then 1,4-dioxane at RT for 24 h | N-(2-Benzoylphenyl)-2-furamide | dergipark.org.tr |

| 4-Aminobenzophenone | 5-(3-Hydroxyphenyl)furan-2-carbonyl chloride | 60 °C, 36 h | N-(4-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide | tjpr.orgbioline.org.br |

Exploration of Different Amide Linkers

The carboxamide linker is considered a crucial structural component for the biological activity of this class of compounds. nih.govsemanticscholar.org Its role is often investigated alongside a large lipophilic group (the benzoylphenyl moiety) and a heterocyclic ring. researchgate.net Research has explored the impact of altering this linker.

Generation of Related N-(Benzoylphenyl)-Carboxamide Series with Varied Heterocycles

A primary strategy for the chemical derivatization of this compound involves the substitution of the furan moiety with a diverse range of other heterocyclic rings. aaup.edu This approach aims to explore the effects of different heterocyclic systems on the compound's properties. scielo.br The general synthetic route involves reacting an appropriate aminobenzophenone with the corresponding activated heterocyclic carbonyl chloride at elevated temperatures or room temperature to yield the desired N-(benzoylphenyl)-carboxamide derivative. bioline.org.braaup.eduscielo.br

This has led to the generation of several related N-(benzoylphenyl)-carboxamide series, including:

Pyridine: N-(Benzoylphenyl)pyridine-2-carboxamide and N-(benzoylphenyl)pyridine-3-carboxamide derivatives have been synthesized. nih.govresearchgate.netsmolecule.com The synthesis can be achieved by reacting aminobenzophenones with picolinic acid (pyridine-2-carboxylic acid) or nicotinic acid (pyridine-3-carboxylic acid) derivatives. nih.govresearchgate.net

Indole (B1671886): A variety of N-(benzoylphenyl)-1H-indole-2-carboxamides have been prepared, including those with substitutions on the indole ring, such as 5-fluoro derivatives. aaup.eduatiner.gr The synthesis can involve reacting an aminobenzophenone with an ethyl-indole-2-carboxylate or by using standard amide coupling reagents. atiner.gr

Thiazole: The synthesis of N-(benzoylphenyl)-thiazole-2-carboxamide has been reported, typically by reacting 4-aminobenzophenone with thiazole-2-carbonyl chloride. scielo.br

Imidazole: N-(benzoylphenyl)-1H-imidazole-5-carboxamide derivatives are another class that has been successfully synthesized. aaup.edujst.go.jp These are often prepared by reacting aminobenzophenones with imidazole-5-carboxylic acid derivatives, which may first be activated with reagents like oxalyl chloride. jst.go.jp

Oxazole: The generation of N-(benzoylphenyl)-oxazolecarboxamides has also been explored in the synthesis of related structures. scielo.brgoogle.com

Beyond these examples, other heterocyclic rings such as benzofuran (B130515), pyrrole, and pyrazole (B372694) have been incorporated into the N-(benzoylphenyl)-carboxamide scaffold, demonstrating the extensive exploration of this chemical space. aaup.eduscielo.brresearchgate.netjapsonline.com

| Heterocycle | Example Compound Series | Reference |

|---|---|---|

| Pyridine | N-(Benzoylphenyl)pyridinecarboxamides | nih.govresearchgate.netsmolecule.com |

| Indole | N-(Benzoylphenyl)indole-2-carboxamides | aaup.eduatiner.gr |

| Thiazole | N-(Benzoylphenyl)thiazole-2-carboxamides | scielo.br |

| Imidazole | N-(Benzoylphenyl)imidazole-5-carboxamides | aaup.edujst.go.jp |

| Oxazole | N-(Benzoylphenyl)oxazolecarboxamides | scielo.brgoogle.com |

| Benzofuran | N-(Benzoylphenyl)benzofuran-2-carboxamides | aaup.eduresearchgate.net |

| Pyrrole | N-(Benzoylphenyl)pyrrole-2-carboxamides | semanticscholar.orgjapsonline.com |

Spectroscopic Characterization Techniques for Structural Elucidation

The confirmation of the chemical structures of this compound and its derivatives relies heavily on a suite of standard spectroscopic techniques. These methods provide detailed information about the molecular framework, the presence of specific functional groups, and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation. Both ¹H-NMR and ¹³C-NMR are employed to provide a complete picture of the molecule. bioline.org.br

In ¹H-NMR spectra, the proton of the amide (CONH) typically appears as a broad singlet at a downfield chemical shift, often in the range of δ 8.20-11.72 ppm. bioline.org.brnih.gov Protons on the aromatic and heterocyclic rings resonate in the aromatic region (approximately δ 6.15-8.80 ppm), with their specific shifts and coupling patterns providing crucial information about the substitution pattern. bioline.org.br For instance, in a derivative, the methyl protons of a CH₃ group would appear as a sharp singlet further upfield, around δ 2.43-2.45 ppm. bioline.org.br

¹³C-NMR spectra are used to identify all unique carbon atoms in the molecule. The carbonyl carbons of the ketone and amide groups are particularly characteristic, resonating at very downfield shifts (e.g., δ ~195-199 ppm for the ketone C=O and δ ~156-162 ppm for the amide C=O). bioline.org.brnih.gov The carbons of the aromatic and heterocyclic rings appear in the δ 108-160 ppm range. bioline.org.br

Infrared (IR) Spectroscopy is used to confirm the presence of key functional groups. bioline.org.brmdpi.com The spectra of N-(benzoylphenyl)-amide derivatives show characteristic absorption bands:

A band around 3340-3101 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide group. semanticscholar.orgdergipark.org.tr

A strong absorption band in the region of 1697-1612 cm⁻¹ is indicative of the C=O stretching vibration of the benzophenone (B1666685) ketone. semanticscholar.orgdergipark.org.tr

Another strong band, typically around 1651 cm⁻¹, is assigned to the C=O stretching of the amide functional group (Amide I band). semanticscholar.org

Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), is utilized to determine the precise molecular weight and confirm the elemental composition of the synthesized compounds. mdpi.comdergipark.org.trnih.gov This technique provides a measured mass-to-charge ratio (m/z) that can be compared to the calculated value for the expected molecular formula, offering a high degree of confidence in the compound's identity. dergipark.org.trnih.gov

| Technique | Key Observations | Typical Data Range/Value | Reference |

|---|---|---|---|

| NMR Spectroscopy | ¹H-NMR: Amide proton (NH) signal | δ 8.20 - 11.72 ppm (broad singlet) | bioline.org.brnih.gov |

| ¹³C-NMR: Ketone and Amide Carbonyls (C=O) | δ 195 - 199 ppm (ketone), δ 156 - 162 ppm (amide) | bioline.org.brnih.gov | |

| Infrared (IR) Spectroscopy | N-H stretch (amide) | ~3100 - 3340 cm⁻¹ | semanticscholar.orgdergipark.org.tr |

| C=O stretch (ketone and amide) | ~1612 - 1697 cm⁻¹ | semanticscholar.orgdergipark.org.tr | |

| Mass Spectrometry | HRMS: Confirms exact mass and molecular formula | Matches calculated [M+H]⁺ | mdpi.comdergipark.org.trnih.gov |

Preclinical Pharmacological Evaluation of N 3 Benzoylphenyl 2 Furamide Derivatives

Investigations in Animal Models for Metabolic Regulation

Recent research has highlighted the potential of N-(benzoylphenyl)-2-furamide derivatives as modulators of lipid metabolism. bioline.org.brresearchgate.net These investigations have primarily utilized animal models of hyperlipidemia to assess the efficacy of these synthetic compounds.

Studies in Induced Hyperlipidemic Models

A key model for evaluating potential lipid-lowering agents involves the induction of acute hyperlipidemia in rats using Triton WR-1339. bioline.org.brresearchgate.net This non-ionic detergent effectively raises plasma lipid levels, creating a reliable platform for screening the antihyperlipidemic activity of new compounds. bioline.org.brtjpr.org In this context, a series of novel N-(benzoylphenyl)-2-furamides were synthesized and evaluated for their ability to counteract the effects of Triton WR-1339. bioline.org.brresearchgate.net

One study focused on a series of N-(benzoylphenyl)-2-furamides, including compounds designated as 3a, 3b, 4a, 4b, and 4c. bioline.org.br These were synthesized by reacting furan-2-carbonyl-chloride derivatives with aminobenzophenones. bioline.org.br The resulting compounds were then administered to hyperlipidemic rats to assess their impact on the lipid profile. bioline.org.br Similarly, another study investigated a series of N-(4-benzoylphenyl)-2-furamides (3a-3e) in the same animal model. researchgate.net

The structural basis for the hypolipidemic activity of these carboxamide derivatives is thought to involve three key components: a heterocyclic ring (in this case, furan), a large lipophilic moiety provided by the benzoylphenyl group, and a carboxamide linker. nih.gov This structural motif is shared with other heterocyclic carboxamides that have shown lipid-lowering effects. nih.gov

Assessment of Plasma Lipid Profile Modulation

The evaluation of N-(benzoylphenyl)-2-furamide derivatives in these hyperlipidemic models revealed significant modulation of the plasma lipid profile. Specifically, certain derivatives demonstrated a marked ability to reduce elevated levels of key lipids.

In one study, compounds 4b (N-(3-Benzoylphenyl)-5-methyl-2-furamide) and 4c were particularly effective. bioline.org.br They significantly reduced the elevated plasma levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) in Triton WR-1339-induced hyperlipidemic rats. bioline.org.br Furthermore, these compounds led to a notable increase in high-density lipoprotein cholesterol (HDL-C), with compound 4b increasing it by 29% and 4c by 34%. bioline.org.br

Another study investigating N-(4-benzoylphenyl)-2-furamide derivatives found that compounds 3b and 3d significantly reduced elevated plasma triglyceride levels. researchgate.netnih.gov These compounds also produced a significant reduction in plasma total cholesterol levels and a significant increase in HDL-cholesterol levels, comparable to the effects of the standard drug bezafibrate. researchgate.netnih.gov

The following table summarizes the effects of selected N-(benzoylphenyl)-2-furamide derivatives on the plasma lipid profile in Triton WR-1339 induced hyperlipidemic rats.

| Compound | Triglycerides (TG) | Total Cholesterol (TC) | High-Density Lipoprotein (HDL-C) | Low-Density Lipoprotein (LDL-C) |

| 4b | Significant reduction | Significant reduction | 29% increase | Significant reduction |

| 4c | Significant reduction | Significant reduction | 34% increase | Significant reduction |

| 3b (N-(4-benzoylphenyl) derivative) | Significant reduction | Significant reduction | Significant increase | Data not available |

| 3d (N-(4-benzoylphenyl) derivative) | Significant reduction | Significant reduction | Significant increase | Data not available |

Table 1: Effects of N-(benzoylphenyl)-2-furamide derivatives on plasma lipid levels. Data sourced from bioline.org.brresearchgate.netnih.gov.

These findings underscore the potential of N-(benzoylphenyl)-2-furamide derivatives as potent lipid-lowering agents, warranting further investigation into their mechanisms of action and development as potential therapies for dyslipidemia and associated cardiovascular diseases. bioline.org.br

Exploration of Diverse Biological Activities for Related Furamide Classes

The furamide scaffold is not only associated with metabolic regulation but also exhibits a range of other biological activities. Research into various furamide classes has revealed their potential as antimicrobial and anticancer agents.

Antimicrobial Activity

Furan (B31954) derivatives, the parent structures of furamides, have long been recognized for their potential as lipid-lowering agents. tjpr.org Beyond this, the broader class of furamides has been explored for its antimicrobial properties. ontosight.aiontosight.aiontosight.aiontosight.ai Some furamide derivatives have been shown to interfere with microbial enzymes or DNA, suggesting a potential mechanism for their antimicrobial effects. ontosight.ai

For instance, nitrofurans, a class of compounds containing a furan ring with a nitro group, have been utilized as antimicrobial agents. ontosight.ai Their mode of action is believed to involve the damaging of bacterial DNA, which inhibits bacterial reproduction. ontosight.ai Studies on N-(2-hydroxy-4-substitutedphenyl)furamides have also demonstrated in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. esisresearch.orgresearchgate.net

Anticancer Activity

In addition to antimicrobial effects, various furamide derivatives have been investigated for their potential as anticancer agents. ontosight.aiontosight.aiontosight.ai The proposed mechanism for their anticancer activity often involves the inhibition of key cellular processes necessary for cancer cell survival and proliferation. ontosight.ai

One such derivative, 5-(3-chlorophenyl)-N-(3-pyridinyl)-2-furamide (CPPF) , has been identified as a novel microtubule targeting agent. nih.gov It has demonstrated the ability to suppress the proliferation of a variety of cancer cell lines in both 2D and 3D culture systems. nih.gov Furthermore, CPPF has shown efficacy against multidrug-resistant cancer cell lines. nih.gov

Research into other related structures, such as N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides, has also revealed significant anticancer activity against a panel of 60 human tumor cell lines. researchgate.net Similarly, studies on benzofurancarboxamides, which share structural similarities, have identified compounds with cytotoxic activity against various cancer cell lines, including those from renal, CNS, and non-small cell lung cancers. biointerfaceresearch.com

Structure Activity Relationship Sar Analysis of N 3 Benzoylphenyl 2 Furamide Analogues

Influence of Substituent Position on the Benzoylphenyl Moiety

The position of the benzoyl group on the N-phenyl ring is a critical determinant of biological activity. Studies comparing isomers have shown that the spatial arrangement of the benzoylphenyl moiety significantly impacts the compound's effectiveness.

Research into the antihyperlipidemic effects of these compounds has demonstrated that moving the carboxamide linkage from the meta-position (3-position) to the para-position (4-position) on the benzophenone (B1666685) core can influence activity. For instance, in a series of N-(benzoylphenyl)-thiazole-2-carboxamides, the para derivative showed a different alignment potential compared to the meta-substituted compound. aaup.edu Similarly, studies on N-(benzoylphenyl)pyridine-3-carboxamide derivatives found that compounds derived from 3-aminobenzophenone (B1265706) and 4-aminobenzophenone (B72274) (C4 and C6) were particularly active, suggesting that an extended three-dimensional structure is favorable for activity. tandfonline.com This is consistent with findings for indole-2-carboxamide derivatives, where N-(3- or 4-benzoylphenyl) analogues were more potent than those derived from 2-aminobenzophenone (B122507). tandfonline.comnih.gov

In the context of anticancer activity, N-(2-Benzoylphenyl)-2-furan-2-carboxamide was synthesized and evaluated. dergipark.org.tr When tested against the HCT-116 human colorectal carcinoma cell line, this ortho-substituted analogue showed a growth inhibitory activity (GI50) of 36.6 μM. dergipark.org.tr

Table 1: Influence of Benzoylphenyl Isomerism on Biological Activity

| Compound/Analogue | Substitution Position | Biological Activity | Model/Cell Line | Finding |

|---|---|---|---|---|

| N-(2-Benzoylphenyl)-2-furan-2-carboxamide | Ortho (2-position) | Anticancer | HCT-116 | Showed inhibitory activity with a GI50 value of 36.6 μM. dergipark.org.tr |

| N-(3-Benzoylphenyl) analogues | Meta (3-position) | Antihyperlipidemic | Rat Model | N-(3-Benzoylphenyl)-1H-Indole-2-Carboxamide significantly downregulated overexpressed genes like Apoc3, indicating a potent effect. nih.gov |

Impact of Variations on the Furan (B31954) Heterocycle

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. numberanalytics.com Its electron-rich nature and aromaticity allow it to engage in various electronic interactions with biological targets like enzymes and receptors. ijabbr.com The stability conferred by its aromatic character can enhance metabolic stability and bioavailability, which are crucial for a drug molecule. ijabbr.com

Furan and its derivatives are integral to many natural products and are used as building blocks in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.com The reactivity of the furan ring is influenced by the high electronegativity of the oxygen atom, making it more reactive in certain reactions than other heterocycles like thiophene. numberanalytics.com

In the context of N-(3-benzoylphenyl)-2-furamide analogues, modifications to the furan ring itself have been explored. For example, in a series of antimalarial agents, a [5-(4-nitrophenyl)-2-furyl]acrylic acid amide structure was developed. nih.gov This substitution on the furan ring at the 5-position with a nitrophenyl group was part of a lead compound that showed significant activity against multi-drug resistant Plasmodium falciparum. nih.gov This indicates that the furan ring can be functionalized to fine-tune the biological activity of the parent compound.

Role of the Carboxamide Linker in Biological Activity

The carboxamide linker (-CONH-) is a crucial structural feature in this class of compounds, connecting the benzoylphenyl group with the heterocyclic ring system. This linker is not merely a spacer but an active participant in the molecule's interaction with its biological target. The hydrogen bonding capabilities of the N-H and C=O groups within the amide bond are essential for anchoring the molecule in the active site of a receptor or enzyme.

The importance of the carboxamide linker has been a consistent finding in studies of related compounds with antihyperlipidemic activity. nih.govresearchgate.net Research has focused on a pharmacophore model that includes a large lipophilic moiety (the benzoylphenyl group), a heterocyclic ring, and the aromatic carboxamide linker. researchgate.net Some studies have investigated replacing the amide linker with an ester to probe its significance, confirming that the carboxamide is a critical component for the observed biological effects. nih.gov The structural rigidity and specific orientation provided by the carboxamide bond are believed to properly position the lipophilic and heterocyclic moieties for optimal interaction with their target. aaup.edu

Comparison of Furan Ring with Other Heterocyclic Systems on Activity

To understand the specific contribution of the furan ring, numerous studies have synthesized and tested analogues where the furan is replaced by other heterocyclic systems. These comparative studies are vital for establishing the SAR and determining if furan is the optimal heterocycle for a given biological activity.

In the pursuit of antihyperlipidemic agents, furan-containing benzoylphenyl carboxamides have been shown to reduce triglyceride levels by approximately 70%. aaup.edu This activity is comparable to analogues containing an indole (B1671886) ring, which also showed a ~70% reduction. aaup.edu However, replacing the furan with a 5-fluoro-1H-indole moiety led to an even greater reduction in triglycerides, around 90%. aaup.edu When compared to pyridine-based analogues, certain N-(benzoylphenyl)pyridine-3-carboxamides also demonstrated significant antihyperlipidemic activity. tandfonline.com Thiazole has also been used as a furan isostere, with N-(3-benzoylphenyl)-thiazole-2-carboxamide showing a significant ability to lower plasma triglycerides and cholesterol. aaup.edu

In the realm of anticancer research, a comparative study evaluated furan, pyridine (B92270), and anthraquinone (B42736) moieties linked to a benzoylphenyl or related core. dergipark.org.tr The N-(2-benzoylphenyl)-2-furan-2-carboxamide (compound 5) had a GI50 of 36.6 μM against the HCT-116 cell line. dergipark.org.tr The pyridine-containing analogue (compound 7) was slightly more potent with a GI50 of 30.5 μM. dergipark.org.tr However, the anthraquinone-based compound (compound 3) was the most potent of this series, with a GI50 of 23.3 μM, suggesting the larger, planar anthraquinone system was more effective for this specific activity. dergipark.org.tr

Table 2: Comparison of Furan with Other Heterocycles on Biological Activity

| Heterocyclic System | Core Moiety | Biological Activity | Model/Cell Line | Comparative Finding |

|---|---|---|---|---|

| Furan | Benzoylphenyl Carboxamide | Antihyperlipidemic | Rat Model | ~70% reduction in triglycerides. aaup.edu |

| Indole | Benzoylphenyl Carboxamide | Antihyperlipidemic | Rat Model | ~70% reduction in triglycerides, comparable to furan. aaup.edu |

| 5-Fluoro-1H-Indole | Benzoylphenyl Carboxamide | Antihyperlipidemic | Rat Model | ~90% reduction in triglycerides, superior to furan. aaup.edu |

| Thiazole | Benzoylphenyl Carboxamide | Antihyperlipidemic | Rat Model | Significant reduction in triglycerides and cholesterol. aaup.edu |

| Pyridine | Benzoylphenyl Carboxamide | Antihyperlipidemic | Rat Model | Significant activity observed, supporting the utility of different heterocycles. tandfonline.com |

| Benzimidazole | Benzoylphenyl Carboxamide | Antihyperlipidemic | Rat Model | Investigated for potentially improved water solubility compared to furan or indole analogues. researchgate.net |

| Furan | N-(2-Benzoylphenyl) Carboxamide | Anticancer | HCT-116 | GI50 = 36.6 μM. dergipark.org.tr |

| Pyridine | N-(pyridin-2-yl) Carboxamide | Anticancer | HCT-116 | GI50 = 30.5 μM, slightly more potent than the furan analogue. dergipark.org.tr |

| Anthraquinone | N-(9,10-dioxo-9,10-dihydroanthracen-2-yl) Carboxamide | Anticancer | HCT-116 | GI50 = 23.3 μM, most potent in the series. dergipark.org.tr |

Identification of Key Pharmacophoric Features for Desired Activity

Based on extensive SAR studies, a clear pharmacophore model for the biological activity of N-(benzoylphenyl)-2-furamide analogues has emerged. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

The key pharmacophoric features for this class of compounds, particularly for antihyperlipidemic activity, can be summarized as follows:

A Large, Lipophilic Aromatic Moiety: This is fulfilled by the benzoylphenyl group. This part of the molecule is believed to interact with hydrophobic pockets within the target protein. The benzophenone scaffold itself is found in many biologically active molecules. researchgate.net The relative position of the two phenyl rings (as dictated by the ortho, meta, or para substitution) is crucial, with meta and para positions often favoring an extended conformation that appears to enhance activity. tandfonline.com

A Hydrogen-Bonding Linker: The carboxamide group serves this role effectively. Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) allows for strong and specific interactions with the biological target, anchoring the molecule in the correct orientation. researchgate.net

Mechanistic Investigations and Molecular Target Elucidation

Proposed Molecular Mechanisms of Action for Antihyperlipidemic Effects

Studies on N-(benzoylphenyl)-2-furamide derivatives indicate a mechanism of action that shares similarities with fibrates, a well-established class of lipid-lowering drugs. tjpr.orgbioline.org.brnih.gov The structural resemblance, particularly the presence of a benzophenone (B1666685) group attached to a heterocyclic carboxamide, suggests a common mode of action. nih.gov The primary proposed mechanisms involve the modulation of key enzymes and apolipoproteins involved in triglyceride and cholesterol metabolism.

A central mechanism proposed for the antihyperlipidemic effect of N-(benzoylphenyl)-2-furamide derivatives is the enhancement of lipoprotein lipase (B570770) (LPL) activity. tjpr.orgbioline.org.br LPL is a crucial enzyme that hydrolyzes triglycerides within circulating chylomicrons and very-low-density lipoproteins (VLDL), thereby facilitating the clearance of triglycerides from the plasma.

The mechanism of action for fibrates, which are structurally analogous to these furan (B31954) derivatives, involves the induction of lipoprotein lipase. tjpr.orgbioline.org.br The similar pattern of activity observed with furan carboxamides, characterized by a marked reduction in triglycerides and an increase in high-density lipoprotein cholesterol (HDL-C), strongly suggests a shared mechanism involving the stimulation of lipoprotein lipase gene expression. nih.gov By increasing LPL activity, these compounds are thought to accelerate the catabolism of triglyceride-rich lipoproteins, leading to lower plasma triglyceride levels.

A significant aspect of the mechanism of N-(benzoylphenyl)-carboxamides involves the modulation of genes that code for apolipoproteins, which are essential protein components of lipoprotein particles. Research on closely related indole (B1671886) analogues provides direct insight into this mechanism, which is believed to be shared by the furan derivatives due to their similar biological activity profiles. aaup.edunih.gov

A key target is the gene for Apolipoprotein C-III (ApoC-III). ApoC-III is an inhibitor of lipoprotein lipase, and high levels are associated with hypertriglyceridemia. Studies have shown that N-(3-Benzoylphenyl)-1H-Indole-2-Carboxamide, a compound structurally similar to N-(3-benzoylphenyl)-2-furamide, significantly decreases triglyceride levels by downregulating the expression of the Apoc3 gene in hyperlipidemic rat models. nih.govju.edu.jozuj.edu.jo This reduction in ApoC-III synthesis relieves the inhibition of LPL, leading to more efficient triglyceride clearance.

Furthermore, these compounds have been shown to affect the expression of other apolipoprotein genes. In rats with hyperlipidemia induced by Triton WR-1339, several genes related to lipid metabolism were overexpressed. Treatment with N-(3-Benzoylphenyl)-1H-Indole-2-Carboxamide led to the downregulation of many of these genes, with significant decreases observed in the expression of Apoc3 and Apob. nih.gov Apolipoprotein B (Apob) is the primary apolipoprotein of LDL, and its reduction can contribute to lower LDL-C levels.

The table below summarizes the effect of a related indole compound on the expression of genes involved in lipid metabolism.

| Gene Symbol | Gene Name | Function | Effect of N-(3-Benzoylphenyl)-1H-Indole-2-Carboxamide |

| Apoc3 | Apolipoprotein C3 | Inhibits lipoprotein lipase | Significant downregulation nih.gov |

| Apob | Apolipoprotein B | Main protein of VLDL and LDL | Significant downregulation nih.gov |

| Acaa2 | Acetyl-CoA acyltransferase 2 | Involved in fatty acid metabolism | Significant downregulation nih.gov |

| Acsl1 | Acyl-CoA synthetase long chain family member 1 | Involved in fatty acid metabolism | Significant downregulation nih.gov |

This data is based on studies of N-(3-Benzoylphenyl)-1H-Indole-2-Carboxamide, a structurally related analogue. nih.gov

Identification of Potential Protein Targets

While the precise protein targets of this compound are still under full elucidation, the structural and mechanistic similarities to fibrates suggest that Peroxisome Proliferator-Activated Receptors (PPARs) are highly probable targets. PPARs are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.

Fibrates are known to act as PPAR-alpha agonists. aaup.edu Activation of PPAR-alpha leads to several downstream effects, including the induction of LPL gene expression and the downregulation of hepatic Apoc3 expression. aaup.edu This aligns perfectly with the observed effects of benzoylphenyl carboxamide derivatives. Therefore, it is hypothesized that this compound may bind to and activate PPAR-alpha, initiating the cascade of events that results in its potent antihyperlipidemic activity. The furan ring and benzoylphenyl moiety likely engage in specific binding interactions within the ligand-binding domain of the receptor.

Cellular Pathway Modulation Studies

The antihyperlipidemic action of this compound involves the modulation of complex cellular pathways related to lipid homeostasis. Gene expression profiling studies on analogous compounds have provided a window into these effects. nih.gov

The primary pathways influenced are those of lipoprotein signaling, cholesterol metabolism, and fatty acid metabolism. In hyperlipidemic states induced by agents like Triton WR-1339, there is a significant upregulation of genes within these pathways. nih.gov Treatment with N-(3-benzoylphenyl)-1H-indole-2-carboxamide was shown to reverse these changes, indicating a broad modulatory effect on the cellular machinery responsible for lipid synthesis and transport. nih.gov The downregulation of genes such as Acsl1 and Acaa2, which are involved in fatty acid activation and oxidation, points to a comprehensive impact on fatty acid metabolism pathways. nih.gov It is suggested that these active compounds may have additional mechanisms beyond those of fibrates, highlighting a potentially unique modulation of cellular lipid pathways that warrants further investigation. nih.govrsc.org

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the binding mode and affinity of potential drug candidates.

In the context of N-(3-benzoylphenyl)-2-furamide and its analogues, molecular docking studies have been employed to investigate their interactions with various protein targets. For instance, research into a series of novel N-(4-benzoylphenyl)-2-furamides as potential antihyperlipidemic agents utilized docking to understand their binding mechanisms. researchgate.net Although specific docking scores for this compound are not detailed in the provided results, the general findings for this class of compounds highlight the importance of the benzophenone (B1666685) moiety, the carboxamide linkage, and the furan (B31954) ring in establishing key interactions within the target's binding site. tjpr.org These interactions often involve a combination of hydrophobic contacts and hydrogen bonds. rsc.org

The benzophenone scaffold itself is a well-established pharmacophore found in numerous biologically active compounds, and its derivatives have been the subject of extensive docking studies against various targets. researchgate.net The lipophilic nature of the target's binding pocket is a recurring theme, suggesting that the hydrophobic benzoylphenyl group plays a significant role in anchoring the ligand. tjpr.org

| Compound Class | Therapeutic Target Class | Key Interacting Moieties | Primary Interaction Types |

|---|---|---|---|

| N-benzoylphenyl-2-furamides | Antihyperlipidemic Targets | Benzophenone, Carboxamide, Furan Ring | Hydrophobic, Hydrogen Bonding |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This information is invaluable for designing new molecules with improved potency and selectivity.

For classes of compounds related to this compound, pharmacophore modeling has been successfully applied. For example, studies on fluorinated benzamides as potential CETP inhibitors have utilized this approach. zuj.edu.jo While a specific pharmacophore model for this compound is not available in the search results, the structural features consistently highlighted in structure-activity relationship (SAR) studies provide a basis for a hypothetical model. tjpr.orgdergipark.org.tr

A putative pharmacophore for this class of compounds would likely include:

Aromatic rings from the benzophenone group, contributing to hydrophobic and potential π-π stacking interactions.

A hydrogen bond donor (the amide N-H) and a hydrogen bond acceptor (the amide C=O and furan oxygen).

A specific spatial arrangement of these features that allows for optimal fitting into the target's active site.

The synthesis of various derivatives, such as N-(benzoylphenyl)pyridine-3-carboxamides, and their subsequent biological evaluation, is a practical application of ligand-based design principles, where systematic structural modifications are made to explore and refine the pharmacophore. zuj.edu.jo

| Pharmacophoric Feature | Contributing Moiety | Potential Interaction |

|---|---|---|

| Aromatic/Hydrophobic | Benzoylphenyl Group | Hydrophobic pocket binding, π-π stacking |

| Hydrogen Bond Donor | Amide (N-H) | Interaction with acceptor residues |

| Hydrogen Bond Acceptor | Amide (C=O), Furan Oxygen | Interaction with donor residues |

Quantitative Structure-Activity Relationship (QSAR) Analysis

No specific information was found in the search results regarding Quantitative Structure-Activity Relationship (QSAR) analysis for this compound.

Molecular Dynamics Simulations for Conformational Analysis

No specific information was found in the search results regarding molecular dynamics simulations for the conformational analysis of this compound.

Advanced Research Directions and Future Perspectives

Rational Design and Optimization of N-(3-Benzoylphenyl)-2-Furamide Derivatives

The rational design of this compound derivatives is grounded in understanding its structure-activity relationships (SAR). Research has indicated that furan (B31954) carboxamides are promising as potential antihyperlipidemic compounds. rsc.orgrsc.org The core structure consists of a benzoylphenyl moiety linked via a carboxamide to a furan ring, and modifications to each of these components have been shown to significantly influence biological activity. aaup.edu

Initial SAR studies have provided key insights. For instance, the position of the benzoyl group on the phenyl ring is critical; derivatives with substitutions at the 3- and 4-positions of the benzophenone (B1666685) ring have demonstrated greater activity compared to those with substitutions at the 2-position. rsc.org The amide linker is also crucial, as corresponding ester derivatives have shown a lack of activity against plasma lipids, possibly due to rapid hydrolysis. rsc.org

Future optimization efforts will focus on systematic modifications of this scaffold. Key strategies include:

Heterocyclic Ring Variation: Replacing the furan ring with other isosteric heterocycles like pyrole, indole (B1671886), benzofuran (B130515), thiazole, or pyridine (B92270) could modulate the compound's electronic and pharmacokinetic properties. rsc.orgaaup.edu Previous work has already explored some of these, showing that furan- and indole-containing carboxamides can reduce triglycerides by approximately 70%. aaup.edu

Substitution on the Benzoylphenyl Moiety: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the aromatic rings of the benzophenone part can alter lipophilicity and binding interactions with target proteins. researchgate.net

Side Chain Elaboration: Extending or modifying the side chains on the core structure can explore new binding pockets and enhance target specificity. rsc.org

These design strategies aim to improve potency, selectivity, and metabolic stability, ultimately leading to more effective therapeutic agents.

Table 1: Structure-Activity Relationship (SAR) Insights for N-(Benzoylphenyl)-2-Furamide Derivatives

| Structural Modification | Observation | Reference |

|---|---|---|

| Position of Benzoyl Group | Substitutions at the 3- and 4-positions of the benzophenone ring are more active than at the 2-position. | rsc.org |

| Linker Group | Amide-linked compounds show significant activity, while ester-linked derivatives are inactive. | rsc.org |

| Heterocyclic Core | Furan, indole, and benzofuran rings have all been established as effective heterocyclic systems for hypolipidemic activity. | rsc.orgaaup.edu |

| Substitution on Furan Ring | Derivatives of N-(R1-phenyl)-5-(R-phenyl)-2-furamides have shown antimicrobial and anticancer activities, suggesting that substitution on the furan ring can introduce new biological functions. | rjptonline.org |

Integration with Fragment-Based and Diversity-Oriented Synthesis Approaches

To explore a wider chemical space beyond traditional SAR modifications, advanced synthetic strategies like fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) are pivotal.

Fragment-Based Drug Discovery (FBDD) involves screening libraries of small, low-complexity molecules (fragments) to identify those that bind weakly to a biological target. These hits then serve as starting points for building more potent, drug-like molecules. For this compound, an FBDD approach could involve dissecting the molecule into its core fragments (e.g., furan-2-carboxamide, 3-aminobenzophenone) and screening them to understand the key interactions driving its activity. Subsequently, novel fragments could be identified and linked to the core scaffold to generate new derivatives with improved properties.

Diversity-Oriented Synthesis (DOS) aims to efficiently create structurally diverse and complex molecules from a common starting material. nih.gov This approach is particularly useful for generating libraries of compounds with varied three-dimensional shapes and skeletal structures, which are often underrepresented in conventional screening collections. nih.gov Applying DOS to the this compound scaffold could involve using the furan or benzophenone moieties as building blocks in multi-step reaction sequences to generate novel bicyclic or spirocyclic analogs. nih.govnih.gov Such strategies can lead to the discovery of derivatives with entirely new biological activities or mechanisms of action. rsc.org

Exploration of Polypharmacology and Multi-Targeting Strategies

Complex diseases like hyperlipidemia, cancer, and inflammatory disorders often involve multiple biological pathways. wikipedia.orgnih.gov Polypharmacology, the concept of designing single chemical entities that can modulate multiple targets, offers a promising therapeutic paradigm for such conditions. wikipedia.orgnih.gov A multi-targeting drug can achieve higher efficacy and potentially overcome drug resistance compared to single-target agents. nih.govresearchgate.net

This compound and its analogs, which have shown potential in treating hyperlipidemia and cancer, are prime candidates for exploration through a polypharmacological lens. rsc.orgdergipark.org.tr Future research should focus on:

Rational Multi-Target Design: Intentionally designing derivatives that can selectively interact with multiple, disease-relevant targets. For example, a single compound could be engineered to inhibit HMG-CoA reductase while also activating PPARs, two key mechanisms in lipid regulation. researchgate.net

Systems Biology Integration: Using network pharmacology to understand how modulating multiple targets with a single agent affects the broader biological network. researchgate.net This can help predict both therapeutic efficacy and potential off-target effects. nih.gov

This strategy moves beyond the "one drug, one target" model and embraces a more holistic approach to treating complex multifactorial diseases. nih.gov

Development of Advanced In Vitro Models for Mechanistic Studies

While in vivo studies using models like Triton WR-1339-induced hyperlipidemic rats have been crucial for demonstrating the efficacy of this compound derivatives, they offer limited insight into the underlying molecular mechanisms. rsc.orgresearchgate.net To bridge this gap, the development and use of advanced in vitro models are essential.

Future mechanistic studies should incorporate a suite of sophisticated models to dissect the compound's mode of action at the cellular and molecular level.

Table 2: Comparison of In Vitro Models for Mechanistic Studies

| Model Type | Description | Application for this compound |

|---|---|---|

| Cell-Based Reporter Assays | Genetically engineered cell lines that produce a measurable signal (e.g., fluorescence, luminescence) upon the activation or inhibition of a specific pathway. | To specifically quantify the activation of nuclear receptors like PPARs or inhibition of key enzymes in lipid metabolism. |

| Human-Derived 3D Cell Cultures (Spheroids/Organoids) | Three-dimensional cell cultures that more accurately mimic the structure and function of native tissues compared to 2D monolayers. | To study the compound's effects on liver (hepatocyte spheroids) or intestinal (enteroid) models for a more physiologically relevant assessment of lipid metabolism and cytotoxicity. |

| Enzyme Inhibition and Binding Assays | Biochemical assays that directly measure the interaction of a compound with a purified target protein, such as HMG-CoA reductase. | To confirm direct target engagement and determine binding affinity (Kd) and inhibitory constants (IC50), as demonstrated for other hypolipidemic agents. nih.gov |

| Human Pancreatic β-Cell Lines | Cell lines like 1.1E7 can be used to study effects on insulin (B600854) secretion, which is often linked to dyslipidemia. nih.gov | To investigate potential dual-action effects on both lipid levels and glucose homeostasis. |

The adoption of these models will enable a deeper understanding of how this compound works, facilitating more informed drug design and optimization.

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. researchgate.netresearchgate.net These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel molecular structures, significantly accelerating the design-make-test-analyze cycle. miami.edu

For this compound, AI and ML can be applied in several key areas:

Predictive QSAR Modeling: The existing SAR data for this compound derivatives can be used to train ML models. rsc.orgnih.gov These models can then predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By defining parameters for high potency, low toxicity, and multi-target engagement, these models can propose novel derivatives of the this compound scaffold that may not be conceived through traditional medicinal chemistry intuition.

ADMET Prediction: ML algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives. nih.gov This allows for the early-stage filtering of compounds that are likely to fail in later stages of development due to poor pharmacokinetic profiles.

While building reliable AI/ML models requires large, high-quality datasets, the growing body of research on this compound and related compounds provides a solid foundation for the application of these powerful technologies. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(3-benzoylphenyl)-2-furamide derivatives, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling 2-furoic acid derivatives with 3-aminobenzophenone. Key steps include:

- Reagents : Use of coupling agents like C2O2Cl2 (oxalyl chloride) for carboxylate activation .

- Solvents : Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres to minimize side reactions.

- Temperature : Reactions often proceed at 60–80°C for 6–12 hours to ensure completion .

- Purification : Column chromatography (e.g., silica gel, eluent: cyclohexane/ethyl acetate) or recrystallization to achieve >95% purity .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine) and monitor via TLC. Yield improvements (e.g., 65–80%) are reported with slow reagent addition and controlled pH .

Q. What in vivo models are appropriate for evaluating the lipid-lowering activity of this compound analogs?

- Model Selection : Triton WR-1339-induced hyperlipidemia in rats is widely used. Key parameters:

- Dosage : Intraperitoneal Triton WR-1339 (400 mg/kg) to elevate plasma triglycerides (TG) and total cholesterol (TC) within 18 hours .

- Test Compound Administration : Oral dosing (10–50 mg/kg/day) post-Triton injection.

- Endpoints : Measure TC, TG, HDL-C, and LDL-C levels via enzymatic assays. Significant reductions (e.g., 30–50% in TG) are indicative of efficacy .

Advanced Research Questions

Q. How can structural modifications to this compound enhance its bioactivity, and what analytical tools validate these changes?

- SAR Strategies :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the benzoyl or furan moiety to improve metabolic stability .

- Hybrid Derivatives : Combine with indole (e.g., N-(3-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) to target dual pathways (e.g., lipid metabolism and inflammation) .

- Validation Tools :

- Spectroscopy : ¹H/¹³C NMR and FT-IR for functional group confirmation .

- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry (e.g., Acta Crystallographica reports for related analogs) .

Q. What mechanisms underlie the lipid-lowering effects of this compound, and how can they be experimentally confirmed?

- Proposed Mechanisms :

- Gene Regulation : Downregulation of Apoc3 (apolipoprotein C3), a key regulator of TG metabolism, observed via qRT-PCR in rat liver tissues .

- Enzyme Inhibition : Potential inhibition of HMG-CoA reductase, measured by reduced hepatic cholesterol synthesis in vitro .

- Experimental Confirmation :

- Knockout Models : Use Apoc3⁻/⁻ mice to isolate compound-specific effects.

- Transcriptomics : RNA sequencing to identify differentially expressed genes post-treatment .

Q. How should researchers address contradictions in efficacy data across studies testing this compound derivatives?

- Data Analysis Approaches :

- Meta-Analysis : Pool data from multiple studies (e.g., Triton WR-1339 models) to identify trends in dose-response relationships .

- In Vitro/In Vivo Correlation : Compare potency in cell-based assays (e.g., HepG2 hepatocytes) with animal data to resolve discrepancies.

- Variables to Control :

- Animal Strain : Sprague-Dawley vs. Wistar rats may exhibit metabolic differences.

- Compound Purity : HPLC-UV (>98% purity) ensures reproducibility .

Methodological Challenges and Solutions

Q. What are the limitations of current cytotoxicity assays for this compound, and how can they be improved?

- Limitations : MTT assays may underestimate toxicity due to compound interference with formazan crystals .

- Solutions :

- Alternative Assays : Use resazurin-based assays (e.g., Alamar Blue) or ATP luminescence for higher sensitivity.

- 3D Models : Spheroid cultures (e.g., HCT-116 colorectal cancer cells) better mimic in vivo conditions .

Q. How can researchers optimize pharmacokinetic profiling for this compound analogs?

- Key Parameters :

- Bioavailability : Administer compounds intravenously (IV) and orally to calculate F (%) .

- Half-Life : LC-MS/MS to measure plasma concentrations over 24 hours.

- Improvement Strategies :

- Prodrug Design : Incorporate ester moieties to enhance absorption.

- Nanoparticle Formulation : Use PEGylated liposomes to prolong circulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.